
11,13-Dihydroivalin
Vue d'ensemble
Description
11,13-Dihydroivalin is a cytotoxic and antibacterial compound. It is known for its ability to inhibit bacterial growth by binding to DNA gyrase and topoisomerase IV, which are enzymes that maintain the integrity of bacterial DNA . This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities .
Applications De Recherche Scientifique
11,13-Dihydroivalin has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its antibacterial properties and its ability to inhibit DNA gyrase and topoisomerase IV.
Medicine: Investigated for its potential use in developing new antibacterial agents.
Industry: Used in the production of bioactive compounds and as a research chemical in various industrial applications
Mécanisme D'action
Target of Action
The primary targets of 11,13-Dihydroivalin are DNA gyrase and topoisomerase IV . These enzymes play a crucial role in maintaining the integrity of bacterial DNA .
Mode of Action
This compound interacts with its targets by binding to DNA gyrase and topoisomerase IV . This binding inhibits the normal function of these enzymes, leading to changes in the structure and integrity of bacterial DNA .
Biochemical Pathways
It is known that the compound’s action on dna gyrase and topoisomerase iv disrupts the normal replication and transcription processes of bacterial dna . This disruption can lead to downstream effects such as inhibited bacterial growth .
Pharmacokinetics
The compound is described as a white powder with a molecular weight of 25034 . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The binding of this compound to DNA gyrase and topoisomerase IV results in the inhibition of bacterial growth . This makes this compound a potent cytotoxic and antibacterial compound .
Action Environment
The stability and efficacy of this compound can be influenced by various environmental factors. The compound is stable for two years when stored at the recommended temperature . It should be stored at 4°C and protected from light to maintain its stability and efficacy .
Analyse Biochimique
Biochemical Properties
11,13-Dihydroivalin plays a significant role in biochemical reactions. It interacts with DNA gyrase and topoisomerase IV . These enzymes are crucial for maintaining the integrity of bacterial DNA. The interaction between this compound and these enzymes inhibits bacterial growth, demonstrating the antibacterial properties of this compound .
Cellular Effects
The effects of this compound on cells are primarily related to its antibacterial activity. By interacting with DNA gyrase and topoisomerase IV , it disrupts the normal functioning of these enzymes, leading to inhibited bacterial growth
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to DNA gyrase and topoisomerase IV . These enzymes are responsible for maintaining the supercoiling of bacterial DNA. By binding to these enzymes, this compound inhibits their function, leading to the disruption of DNA replication and transcription, and ultimately, bacterial growth.
Temporal Effects in Laboratory Settings
It is known that the compound is stable for two years when stored at the recommended temperature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 11,13-Dihydroivalin can be synthesized from the aerial parts of Inula graveolens. The process involves the extraction of the plant material followed by chromatographic separation to isolate the compound . The structures are established by spectral methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions: 11,13-Dihydroivalin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Comparaison Avec Des Composés Similaires
Ivalin: Another sesquiterpene lactone with similar antibacterial properties.
Inuviscolide: Known for its anti-inflammatory and antibacterial activities.
8-epi-inuviscolide: Exhibits similar biological activities as 11,13-Dihydroivalin.
Uniqueness: this compound is unique due to its specific binding affinity to DNA gyrase and topoisomerase IV, making it particularly effective against bacterial strains that rely on these enzymes for survival .
Propriétés
IUPAC Name |
(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGOJNBPHXMRU-GGZSWOCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





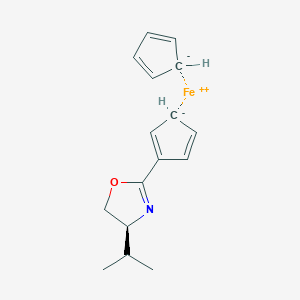
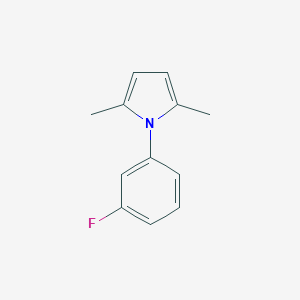
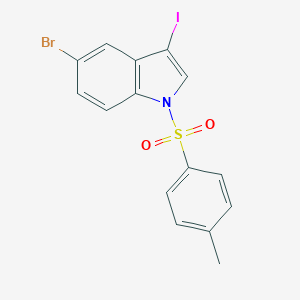
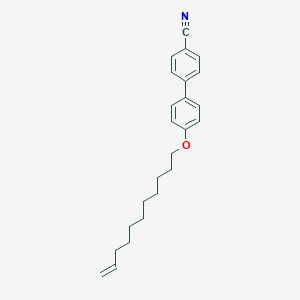

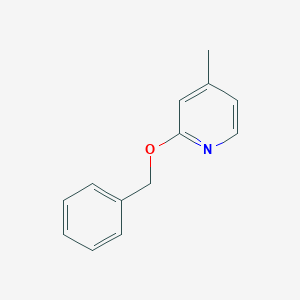
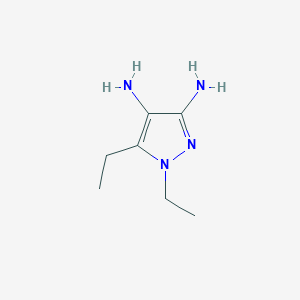
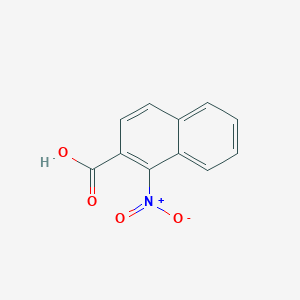
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanol](/img/structure/B186674.png)
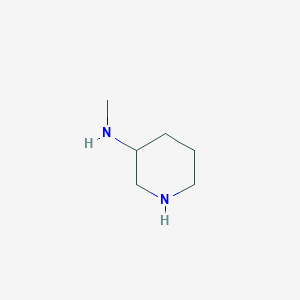
![1-Azabicyclo[2.2.1]heptan-4-ylmethanol](/img/structure/B186677.png)
